REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH:12]([CH3:14])[CH3:13])[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[CH2:15]=[CH:16][C:17](C)([CH3:19])[CH3:18].[CH2:21]1CCCCC1>>[CH3:13][C:12]1([CH3:21])[C:5]2[C:10](=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)[C:17]([CH3:19])([CH3:18])[CH:16]([CH3:15])[CH2:14]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
39.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
diisobutylene-2
|
Quantity
|
8.34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)(C)C
|
Name
|
|
Quantity
|
1.004 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
16 °C
|
Type
|
CUSTOM
|
Details
|
the flask mixture stirred 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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A 60 ml addition funnel
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Type
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ADDITION
|
Details
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The funnel mixture is added to the flask over a period of about one hour
|
Duration
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1 h
|
Type
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ADDITION
|
Details
|
addition
|
Type
|
TEMPERATURE
|
Details
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while maintaining the temperature at about 16° C
|
Type
|
CUSTOM
|
Details
|
The reaction is then quenched with deionized water (15 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
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Type
|
WASH
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Details
|
washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The aqueous layers are then dried over K2CO3
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C(C2=CC(=CC=C12)C)(C)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |